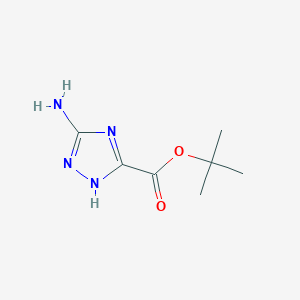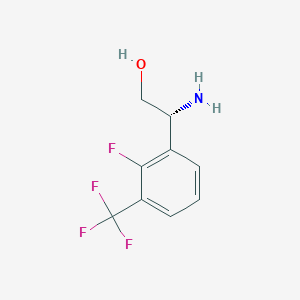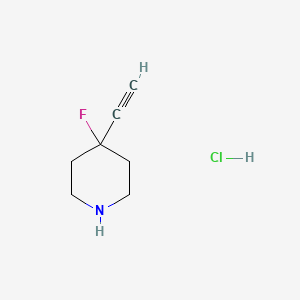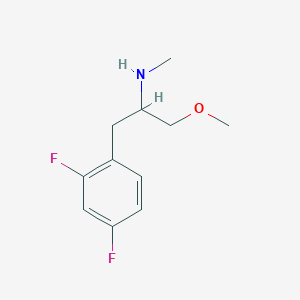amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
Tert-butyl 3-({[(5-chloropyrazin-2-yl)methyl](methyl)amino}methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H23ClN4O2 It is characterized by the presence of a tert-butyl ester group, a chloropyrazine moiety, and an azetidine ring
Métodos De Preparación
The synthesis of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chloropyrazine intermediate: This step involves the chlorination of pyrazine to obtain 5-chloropyrazine.
Alkylation: The chloropyrazine intermediate is then alkylated with methylamine to form the 5-chloropyrazin-2-ylmethyl(methyl)amine.
Azetidine ring formation: The alkylated intermediate is reacted with azetidine-1-carboxylate under specific conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The azetidine ring can also play a role in the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)azetidine-1-carboxylate: This compound has a similar structure but with a pyridazine ring instead of a pyrazine ring.
Tert-butyl 3-({(5-bromopyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate: This compound has a bromine atom instead of a chlorine atom on the pyrazine ring.
The uniqueness of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H23ClN4O2 |
|---|---|
Peso molecular |
326.82 g/mol |
Nombre IUPAC |
tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-18-13(16)6-17-12/h5-6,11H,7-10H2,1-4H3 |
Clave InChI |
BLNIIBYTUKEDGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CN(C)CC2=CN=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)


![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)



![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)

![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)

